4-(Furan-2-yl)-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-oxobut-3-enoic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-2-oxobut-3-enoic acid typically involves the condensation of furan derivatives with appropriate aldehydes or ketones. One common method is the aldol condensation of furfural with acetylacetone under basic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Furan-2-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include furanones, alcohols, and various substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2-oxobut-3-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of resins, agrochemicals, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-oxobut-3-enoic acid involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 4-(Furan-2-yl)but-3-en-2-one
- 1-Aryl-3-(furan-2-yl)prop-2-en-1-one
- Furfural
- 5-Hydroxymethylfurfural
Comparison: 4-(Furan-2-yl)-2-oxobut-3-enoic acid is unique due to its specific combination of a furan ring and a butenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities compared to other furan derivatives. For example, furfural and 5-hydroxymethylfurfural are primarily used as platform chemicals for the synthesis of various useful compounds, while this compound is more specialized in its applications .
Eigenschaften
Molekularformel |
C8H6O4 |
---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
(E)-4-(furan-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ |
InChI-Schlüssel |
WPMRQAQTTMFMEF-ONEGZZNKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)C(=O)O |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.